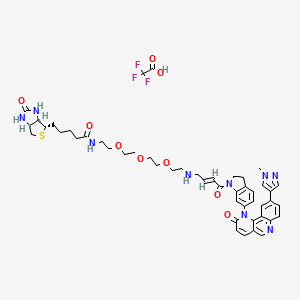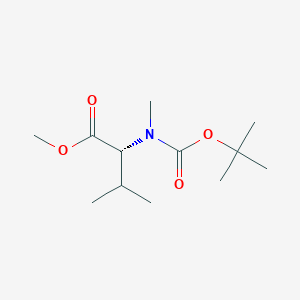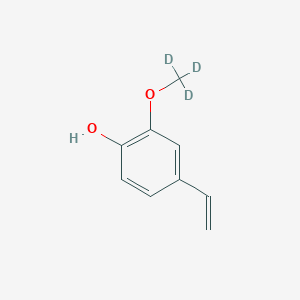![molecular formula C21H19N3O4 B15137763 N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a hydroxamic acid functional group and a methoxyphenyl moiety. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide typically involves the condensation of a carboxylic acid with an amine, followed by hydroxylation. One common method is the direct condensation of carboxylic acids with amines using a catalyst to facilitate the reaction . The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and energy-efficient processes, is becoming increasingly important in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxamic acid group can yield nitroso derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research, due to its ability to inhibit certain enzymes involved in tumor growth.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide involves its interaction with specific molecular targets. The hydroxamic acid group can chelate metal ions, inhibiting metalloenzymes. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects. The compound’s ability to interact with proteins and enzymes is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide is unique due to its specific structure, which combines a hydroxamic acid group with a methoxyphenyl moiety This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds
Eigenschaften
Molekularformel |
C21H19N3O4 |
|---|---|
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide |
InChI |
InChI=1S/C21H19N3O4/c1-28-19-4-2-3-16(13-19)14-5-9-17(10-6-14)22-21(26)23-18-11-7-15(8-12-18)20(25)24-27/h2-13,27H,1H3,(H,24,25)(H2,22,23,26) |
InChI-Schlüssel |
OPWIKWZVLIWRDK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B15137685.png)
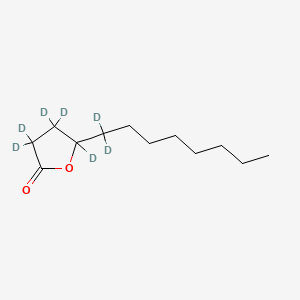
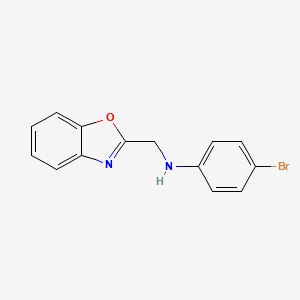
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)

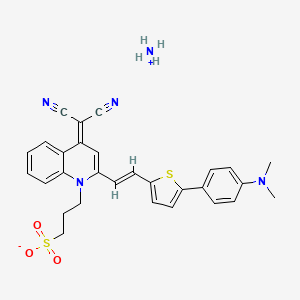
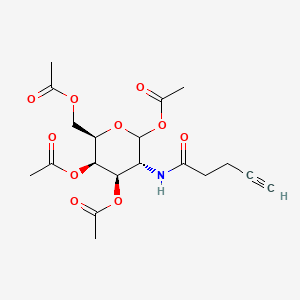
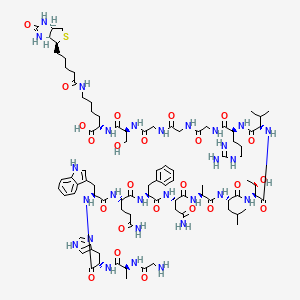
![trisodium;4-[3-[(E,1Z)-3-[(3E)-3-[3,3-bis[2-phenyl-1-(4-sulfonatobutyl)indol-3-yl]prop-2-enylidene]-2-chlorocyclopenten-1-yl]-1-[2-phenyl-1-(4-sulfonatobutyl)indol-1-ium-3-ylidene]prop-2-enyl]-2-phenylindol-1-yl]butane-1-sulfonate](/img/structure/B15137732.png)
